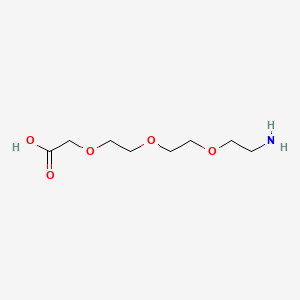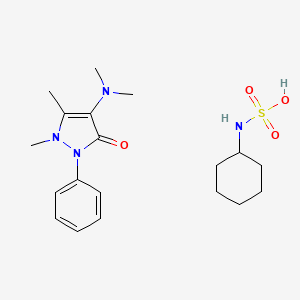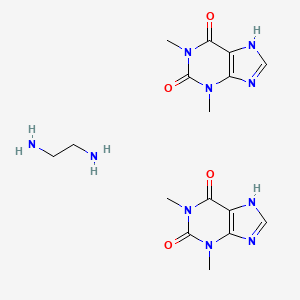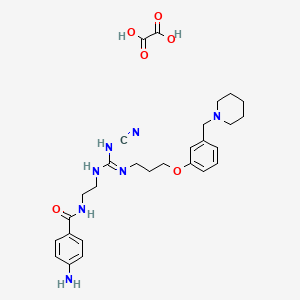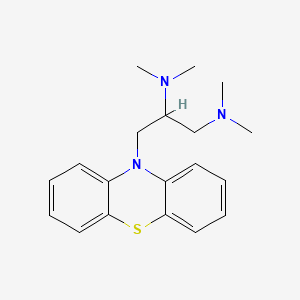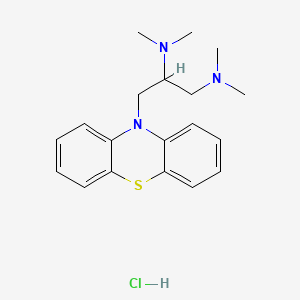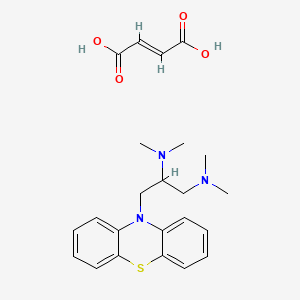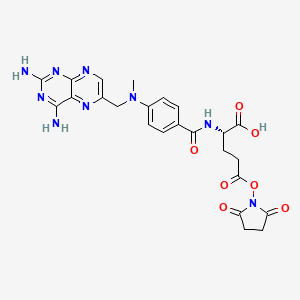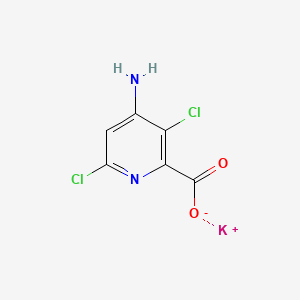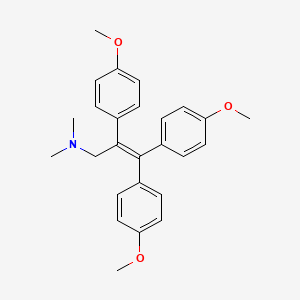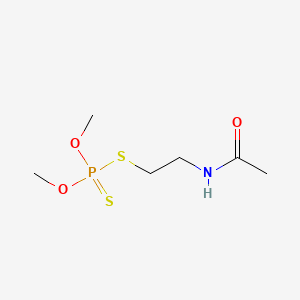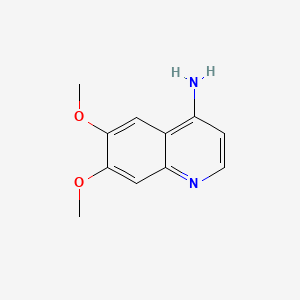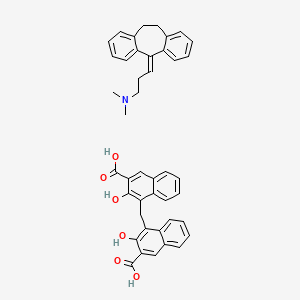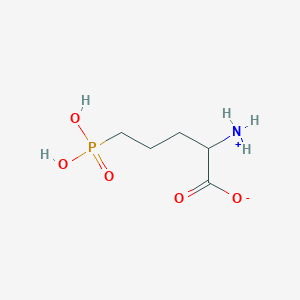
DL-AP5
Übersicht
Beschreibung
It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which competes with glutamate binding and is commonly used to inhibit NMDA-dependent synaptic plasticity . This compound has significant applications in neuroscience research due to its ability to modulate synaptic transmission and plasticity.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
DL-AP5 primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes.
Mode of Action
This compound acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This means that this compound competes with glutamate for the same binding site, thereby reducing the activation of the NMDA receptor.
Biochemical Pathways
The inhibition of NMDA receptors by this compound affects the glutamatergic signaling pathway . This can lead to a reduction in the depolarization of neurons, which in turn can affect various downstream effects such as synaptic plasticity .
Pharmacokinetics
It is known that this compound is soluble in water and ammonium hydroxide , which suggests that it can be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The antagonistic action of this compound on NMDA receptors can lead to a decrease in neuronal depolarization . This can result in the inhibition of NMDA-dependent synaptic plasticity, which can affect learning and memory processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . .
Biochemische Analyse
Biochemical Properties
DL-AP5 is known to interact with the NMDA receptor, a type of glutamate receptor, in the brain . It acts as a competitive antagonist, binding to the same site as the neurotransmitter glutamate . This interaction inhibits the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the NMDA receptor, this compound can affect the flow of calcium ions into the neuron, which can then influence various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the NMDA receptor . As a competitive antagonist, this compound binds to the glutamate site of the NMDA receptor, preventing glutamate from activating the receptor . This inhibition can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound can reduce NMDA-induced depolarization of cortical neurons . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in a study involving rats, it was found that co-administration of another compound with this compound reduced the dose of this compound required to produce antinociceptive effects .
Metabolic Pathways
This compound is involved in the glutamatergic synaptic transmission pathway, where it interacts with the NMDA receptor
Transport and Distribution
Given its role as a competitive antagonist of the NMDA receptor, it is likely that this compound is transported to areas of the brain where these receptors are present .
Subcellular Localization
The subcellular localization of this compound is likely to be at the synapses of neurons, where the NMDA receptors are located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-AP5 can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with the preparation of 2-amino-5-phosphonopentanoic acid.
Phosphorylation: The amino acid undergoes phosphorylation to introduce the phosphonic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥98%).
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Reaktionstypen: DL-AP5 unterliegt hauptsächlich folgenden Reaktionstypen:
Substitutionsreaktionen: Die Amino- und Phosphonsäuregruppen können an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.
Komplexbildungsreaktionen: this compound kann Komplexe mit Metallionen bilden, was seine biologische Aktivität verändern kann.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride, typischerweise unter basischen Bedingungen.
Komplexbildungsreaktionen: Metallsalze wie Kupfersulfat(II) oder Zinkchlorid werden unter wässrigen Bedingungen verwendet.
Hauptprodukte:
Substitutionsreaktionen: Produkte sind substituierte Aminosäuren mit modifizierten Seitenketten.
Komplexbildungsreaktionen: Metallkomplexe von this compound mit veränderter Löslichkeit und biologischen Eigenschaften.
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird ausgiebig verwendet, um die Funktion von NMDA-Rezeptoren und die synaptische Plastizität zu untersuchen. .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Bindung von Glutamat an NMDA-Rezeptoren kompetitiv hemmt. Diese Hemmung verhindert die Aktivierung von NMDA-Rezeptoren, die für die synaptische Plastizität und die Gedächtnisbildung entscheidend sind. Durch die Blockierung dieser Rezeptoren moduliert this compound die synaptische Übertragung und reduziert die Exzitotoxizität, die an verschiedenen neurologischen Erkrankungen beteiligt ist .
Ähnliche Verbindungen:
D-AP5: Das D-Isomer von AP5, das stärker wirksam ist als das L-Isomer und etwa 52-fach stärker ist.
L-AP5: Das L-Isomer von AP5, das im Vergleich zum D-Isomer weniger wirksam ist.
Einzigartigkeit von this compound: this compound ist aufgrund seiner racemischen Natur einzigartig, da es sowohl das D- als auch das L-Isomer kombiniert, was es ermöglicht, eine breitere Palette biologischer Aktivitäten zu zeigen. Seine selektive Antagonisierung von NMDA-Rezeptoren macht es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung zur Untersuchung der synaptischen Plastizität und der Exzitotoxizität .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of this compound: this compound is unique due to its racemic nature, combining both D- and L-isomers, which allows it to exhibit a broader range of biological activities. Its selective antagonism of NMDA receptors makes it a valuable tool in neuroscience research for studying synaptic plasticity and excitotoxicity .
Eigenschaften
IUPAC Name |
2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893701 | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76326-31-3 | |
| Record name | 2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-phosphonovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-5-phosphonovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-PHOSPHONOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


